methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazin-2-yl moiety at position 3. The triazole ring is further functionalized with a sulfanyl-acetyl-amino-benzoate ester chain. This structure positions the compound within a class of nitrogen-rich heterocycles known for their bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
methyl 4-[[2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-23-15(13-9-18-7-8-19-13)21-22-17(23)27-10-14(24)20-12-5-3-11(4-6-12)16(25)26-2/h3-9H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISRDGKWPMETTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple stepsThe final steps involve the coupling of the triazole-pyrazine intermediate with methyl 4-aminobenzoate under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares structural homology with several analogs, differing primarily in substituents on the triazole ring, the acetyl linker, or the benzoate ester. Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Methyl 4-[({[4-Methyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate and Analogs
*Calculated from molecular formula C₁₆H₁₆N₆O₃S.
†Based on C₂₃H₂₆N₄O₃S₂.
‡Based on C₂₃H₂₁N₅O₅S.
Key Observations:
- Ethyl vs.
- Aromatic vs. Heteroaromatic Substituents (): Substituting pyrazine with chlorobenzyl or nitrobenzyl groups introduces bulkier, electron-withdrawing moieties, which may influence receptor binding or metabolic stability .
- Ester Chain Modifications (): Ethyl benzoate esters (e.g., Compound 12) exhibit higher melting points (~241°C) compared to methyl esters, likely due to increased van der Waals interactions .
Biological Activity
Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Triazole Ring: The presence of the 1,2,4-triazole ring is crucial for its biological activity.
- Sulfanyl Group: Enhances the compound's interaction with biological targets.
- Acetyl and Benzoate Moieties: These groups may contribute to the compound's solubility and bioavailability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition | |
| Candida albicans | Effective antifungal activity |
Antitumor Activity
Triazoles have been investigated for their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in cellular models treated with these compounds.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: Compounds in this class often act as enzyme inhibitors, targeting specific pathways involved in disease processes.
- Receptor Modulation: They may bind to receptors involved in inflammation and cancer progression.
Case Studies
-
Antimicrobial Screening:
A study conducted on various triazole derivatives showed that those containing a pyrazinyl group exhibited enhanced activity against resistant strains of bacteria and fungi . -
Antitumor Evaluation:
Another investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines, revealing significant apoptosis induction at micromolar concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
